2-Bromo-6-(4-chlorophenyl)pyridin-3-ol
Description
2-Bromo-6-(4-chlorophenyl)pyridin-3-ol is a halogenated pyridine derivative featuring a bromine atom at position 2, a hydroxyl group at position 3, and a 4-chlorophenyl substituent at position 4. The bromine and chlorine atoms enhance lipophilicity, which may influence bioavailability and binding interactions in biological systems.
Properties
Molecular Formula |
C11H7BrClNO |
|---|---|
Molecular Weight |
284.53 g/mol |
IUPAC Name |
2-bromo-6-(4-chlorophenyl)pyridin-3-ol |
InChI |
InChI=1S/C11H7BrClNO/c12-11-10(15)6-5-9(14-11)7-1-3-8(13)4-2-7/h1-6,15H |
InChI Key |
HNOWZHICXQBZPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)O)Br)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Bromo-6-(4-chlorophenyl)pyridin-3-ol with structurally related pyridine derivatives, focusing on substituents, molecular weights, and reported properties/applications:
Key Observations:
Substituent Effects: The 4-chlorophenyl group in this compound introduces steric bulk and aromatic π-system interactions compared to smaller substituents like hydroxymethyl (CH2OH) in . This may enhance binding to hydrophobic pockets in enzymes or receptors. Halogen Positioning: The bromine at position 2 (vs.
Biological Activity: Pyridinols with long alkyl chains (e.g., 2-Bromo-6-(undec-1-yn-1-yl)pyridin-4-ol ) show antimicrobial activity, with minimum inhibitory concentrations (MIC) as low as 8 µg/mL against S. aureus. The 4-chlorophenyl variant may exhibit enhanced potency due to increased lipophilicity.
Synthetic Utility :
- The hydroxymethyl analog (2-Bromo-6-(hydroxymethyl)pyridin-3-ol) is commercially available (CAS 168015-04-1) and priced at $500/g , highlighting its role as a versatile intermediate. The 4-chlorophenyl variant could serve similar purposes in cross-coupling reactions (e.g., Suzuki-Miyaura).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
